

WP1066: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **WP1066**, a small molecule inhibitor with significant potential in oncology and immunology. This document details its chemical properties, mechanism of action, and summarizes key quantitative data from preclinical studies. Furthermore, it outlines common experimental protocols for evaluating its activity and visualizes its core signaling pathways.

Chemical Structure and Properties

WP1066, with the chemical name (E)-3-(6-bromopyridin-2-yl)-2-cyano-N-[(1S)-1-phenylethyl]acrylamide, is a synthetic analog of AG490.[1][2] It is a cell-permeable compound that is orally bioavailable and has the ability to cross the blood-brain barrier, a crucial property for treating central nervous system malignancies.[3][4]



Property	Value	Reference
Molecular Formula	C17H14BrN3O	[2][5]
Molecular Weight	356.2 g/mol	[2][5]
CAS Number	857064-38-1	[2][4]
Appearance	Solid	[2]
Purity	>97%	[2]
Solubility	Soluble in DMSO to 25 mM and in ethanol to 10 mM.	[2]

Mechanism of Action: Targeting the JAK/STAT Pathway

WP1066 is a potent inhibitor of the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][6] This pathway is often constitutively activated in a wide range of cancers, contributing to tumor cell proliferation, survival, angiogenesis, and immune evasion.[7][8]

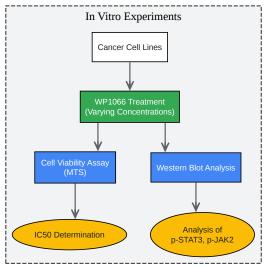
The primary mechanism of **WP1066** involves the inhibition of JAK2 phosphorylation, which in turn prevents the phosphorylation and activation of its downstream target, STAT3.[1][9] Unlike its parent compound AG490, **WP1066** not only inhibits JAK2 phosphorylation but also promotes the degradation of the JAK2 protein.[6] The inhibition of STAT3 activation blocks its translocation to the nucleus, thereby downregulating the expression of various oncogenic target genes, including c-Myc, Bcl-xL, and Mcl-1.[7][10]

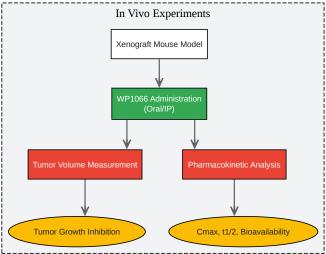
Beyond its effects on JAK2 and STAT3, **WP1066** has also been shown to inhibit STAT5 and ERK1/2, while not affecting JAK1 and JAK3.[6][11] Furthermore, it has demonstrated the ability to inhibit ceramide glucosyltransferase activity independently of the JAK/STAT3 pathway.[12]

Signaling Pathway Diagram

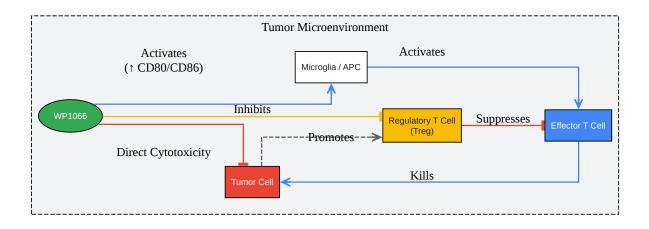












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